Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through cyclization reactions involving 1,2-diamines and sulfonium salts.
Final Coupling: The final step involves coupling the thiazole and piperazine derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Biological Studies: The compound can be used to study the biological activities of thiazole and piperazine derivatives.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial or cancer cell growth.
Pathways: It may inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is unique due to its specific combination of a thiazole ring, a piperazine ring, and a chlorophenyl group, which may confer distinct biological activities and pharmacological properties compared to other thiazole derivatives.
Biological Activity
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperazine ring, a thiazole moiety, and a chlorophenyl group. Its molecular formula is C18H20ClN3O3S, with a molecular weight of 393.9 g/mol. This complex structure contributes to its diverse biological activities.
Research suggests that this compound interacts with specific molecular targets within cells. Its mechanism likely involves:
- Inhibition of DNA and Protein Synthesis : The compound may disrupt key cellular pathways essential for cell growth and proliferation.
- Induction of Apoptosis : By interfering with survival signals in cancer cells, it promotes programmed cell death.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against drug-resistant strains.
Table 1: Antimicrobial Activity Overview
Pathogen Type | Activity Level | Reference |
---|---|---|
Gram-positive Bacteria | Significant | |
Gram-negative Bacteria | Moderate | |
Fungal Strains | Effective |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, particularly against colorectal adenocarcinoma (Caco-2) cells.
Table 2: Anticancer Activity Results
Case Studies
Case Study 1: Antimicrobial Efficacy Against Drug-resistant Strains
A recent study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition of MRSA growth, suggesting its potential as a lead compound for developing new antimicrobial agents targeting resistant strains.
Case Study 2: Selective Anticancer Properties
In vitro experiments conducted on A549 and Caco-2 cell lines revealed that the compound significantly reduced cell viability in Caco-2 cells compared to A549 cells. This selectivity indicates the potential for developing targeted therapies that minimize side effects associated with conventional chemotherapy.
Properties
Molecular Formula |
C18H20ClN3O3S |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
ethyl 4-[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20ClN3O3S/c1-2-25-18(24)22-9-7-21(8-10-22)16(23)11-13-12-26-17(20-13)14-5-3-4-6-15(14)19/h3-6,12H,2,7-11H2,1H3 |
InChI Key |
MLYAQHJVAOQZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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